![molecular formula C7H8ClNO2 B3010802 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole CAS No. 1520052-11-2](/img/structure/B3010802.png)

3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole" is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of pyrazole and isoxazole derivatives is a common theme in these papers, which are structurally related to pyrano[3,4-d][1,2]oxazole derivatives .

Synthesis Analysis

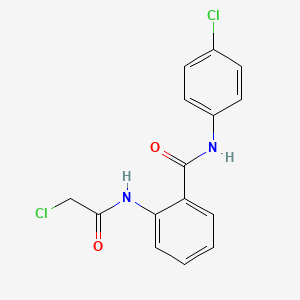

The synthesis of heterocyclic compounds like pyrazoles and isoxazoles often involves the use of reagents that can facilitate the formation of the desired ring structure. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used as an oxidizing agent to convert pyrazolines to pyrazoles . Similarly, the Sonogashira coupling reaction is employed to synthesize 2-substituted pyrazolo[5,1-b][1,3]oxazoles, indicating that palladium-catalyzed cross-coupling reactions can be a viable method for constructing such frameworks . These methods could potentially be adapted for the synthesis of pyrano[3,4-d][1,2]oxazole derivatives.

Molecular Structure Analysis

The molecular structures of heterocyclic compounds are often determined using X-ray crystallography. For instance, the crystal structures of metal complexes with pyrazole-derived ligands have been elucidated, showing that the ligand acts as a monodentate ligand through the nitrogen atom . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds. The molecular structure of "this compound" would likely be analyzed similarly to determine its precise geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. For example, the reaction of 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride leads to chloropyrazoles, which can be further transformed into isoxazoles . Additionally, the reactions of 4-oxobenz[1,3-e]oxazinium perchlorates with α-aminoazoles result in the formation of various azine derivatives . These studies suggest that "this compound" could also undergo interesting chemical transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by techniques such as NMR spectroscopy, IR spectroscopy, and differential scanning calorimetry. For instance, the NH-pyrazoles' melting points are analyzed based on their solid-state structures . The physicochemical characteristics of metal complexes with pyrazole-derived ligands are consistent with their observed molecular structures . These methods would be applicable to determine the properties of "this compound," such as its melting point, solubility, and spectroscopic fingerprints.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Novel synthetic routes for related pyrano[3,4-d][1,2]oxazole compounds have been developed, utilizing methods like intramolecular nitrile oxide cycloaddition (Milišiūnaitė et al., 2021).

- Structural Analysis : Detailed NMR spectroscopic experiments have been used to confirm the structures of these heterocyclic products (Milišiūnaitė et al., 2021).

Applications in Photocleavable Protecting Groups

- Photocleavable Protecting Groups : Some derivatives of oxazole compounds have been evaluated as photocleavable protecting groups for carboxylic acids, showing potential in photochemical studies (Gonçalves, Costa, & Soares, 2010).

Biological Applications

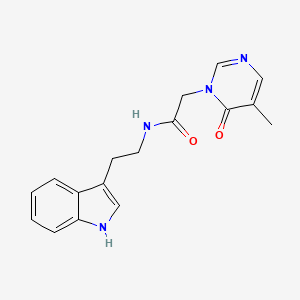

- Anticancer and Antimicrobial Agents : Novel comenic acid derivatives containing isoxazole and isothiazole moieties, related to the oxazole class, have shown synergetic effects in mixtures with antitumor drugs and significant anti-lipid peroxidation activity (Kletskov et al., 2018).

- DNA Gyrase Inhibitors : Derivatives with an azole ring, akin to the oxazole structure, have been studied as DNA gyrase inhibitors, showing potent antibacterial activity against various strains (Tanitame et al., 2004).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis : 3-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole and related structures have been used in the synthesis of various heterocyclic compounds, which are important in pharmaceutical research (Brook, Haltiwanger, & Koch, 1992).

作用機序

Target of Action

Oxazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their substitution patterns .

Mode of Action

Oxazole derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or function of the target, resulting in a biological response.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Result of Action

The biological activities of oxazole derivatives can range from antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, to antioxidant effects, depending on their specific targets and mode of action .

生化学分析

Biochemical Properties

Related compounds such as isoxazoles have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, facilitated by the electron-rich azole ring .

Cellular Effects

These effects are likely mediated through interactions with cellular proteins and enzymes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds such as isoxazoles are involved in various metabolic pathways

特性

IUPAC Name |

3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMOGAMQGSMFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1ON=C2CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)